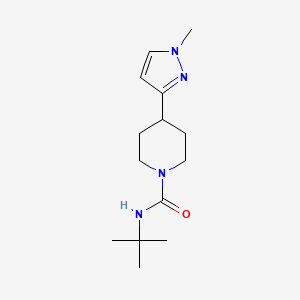
N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide, also known as TBMP, is a compound that has been studied for its potential use in various scientific research applications. TBMP has been found to have a variety of biochemical and physiological effects, and it has been used in laboratory experiments to study its advantages and limitations.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide has been studied for its potential use in a variety of scientific research applications, including cancer therapy, drug delivery, and gene therapy. This compound has been found to have anti-cancer properties, and it has been used in laboratory experiments to study the effects of cancer drugs. This compound has also been studied for its potential use in drug delivery systems, as it has been found to be able to bind to small molecules and transport them to target cells. Finally, this compound has been studied for its potential use in gene therapy, as it has been found to be able to bind to DNA and modulate gene expression.
Wirkmechanismus
N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide has been found to have a variety of biochemical and physiological effects, and its mechanism of action is not yet fully understood. However, it is believed that this compound binds to certain proteins, including tumor suppressor proteins, and modulates their activity. This can lead to a variety of effects, including the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit cell growth, induce apoptosis, and reduce inflammation. It has also been found to have anti-cancer properties, and it has been used in laboratory experiments to study the effects of cancer drugs. Finally, this compound has been found to have anti-microbial properties, and it has been used in laboratory experiments to study the effects of antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and it can be used in a variety of laboratory experiments. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, this compound has several limitations for laboratory experiments, including its low solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are a variety of potential future directions for N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide research. One potential direction is to further study its mechanism of action, as it is still not fully understood. Additionally, further research could be done to explore the potential applications of this compound, such as its use in drug delivery systems and gene therapy. Finally, further research could be done to explore the advantages and limitations of this compound for laboratory experiments, such as its solubility and stability in different conditions.
Synthesemethoden
N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the use of a Grignard reagent or a Wittig reaction. In the Grignard reaction, the Grignard reagent is reacted with an alkyl halide to form the desired product. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium salt to form an alkene. The alkene is then reacted with an amine to form the desired product.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(1-methylpyrazol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-14(2,3)15-13(19)18-9-5-11(6-10-18)12-7-8-17(4)16-12/h7-8,11H,5-6,9-10H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRTVYHWBIAASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B6427381.png)

![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide](/img/structure/B6427401.png)
![2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427406.png)
![4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427410.png)
![2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine](/img/structure/B6427418.png)
![1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B6427421.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B6427442.png)

![1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427457.png)
![4-methyl-1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427460.png)
![5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6427475.png)
![1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B6427482.png)
![1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole](/img/structure/B6427485.png)